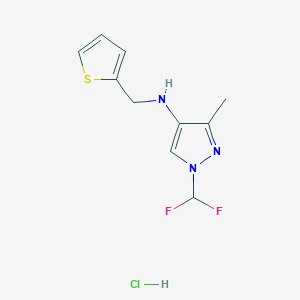![molecular formula C13H16F3N3O2S B12231085 2-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine](/img/structure/B12231085.png)
2-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group and a methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of the pyrrolo[3,4-c]pyrrol core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized under specific conditions.
Reduction: The pyridine ring can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can lead to sulfone derivatives, while reduction of the pyridine ring can yield piperidine derivatives.
Scientific Research Applications
2-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. For instance, it has been identified as a ligand for the sigma-2 receptor, which is involved in various physiological processes, including cell proliferation and apoptosis . The binding of this compound to the sigma-2 receptor can modulate these processes, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
5-(2-(5-arylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethyl)-γ-butyrolactone: This compound also features a pyrrolo[3,4-c]pyrrol core and has been studied for its sigma-2 receptor binding properties.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring and exhibit various biological activities, including antimicrobial and antitumor properties.
Uniqueness
2-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development.
Properties
Molecular Formula |
C13H16F3N3O2S |
|---|---|
Molecular Weight |
335.35 g/mol |
IUPAC Name |
5-methylsulfonyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C13H16F3N3O2S/c1-22(20,21)19-7-9-5-18(6-10(9)8-19)12-3-2-11(4-17-12)13(14,15)16/h2-4,9-10H,5-8H2,1H3 |
InChI Key |
SGBLCQTZGUPGIW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CC2CN(CC2C1)C3=NC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B12231015.png)
![2-(2-Oxo-2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethyl)-2,3-dihydropyridazin-3-one](/img/structure/B12231021.png)
![6-{4-[2-(Ethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12231027.png)
![2-Methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrazine](/img/structure/B12231035.png)
![3-[4-(4-Bromophenyl)piperazin-1-yl]-1-cyclopropyl-1,2-dihydropyrazin-2-one](/img/structure/B12231050.png)
![3-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B12231052.png)
![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B12231053.png)
![3-(3-Chlorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B12231064.png)
![4-Cyclopropyl-6-[5-(pyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12231075.png)
![1-(2-furyl)-N-[(1-isobutyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12231083.png)

![N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12231097.png)
![2-Benzyl-5-[(2-methyl-1,3-thiazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12231101.png)
![1-Cyclopentyl-4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B12231105.png)
